molecular formula C9H13N2Na2O9P B123727 Uridine 5'-monophosphate disodium salt CAS No. 3387-36-8

Uridine 5'-monophosphate disodium salt

Cat. No.: B123727
CAS No.: 3387-36-8
M. Wt: 370.16 g/mol
InChI Key: RSSRHKDOIOBLBS-WFIJOQBCSA-N
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Description

5’-Uridylic acid, disodium salt: It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used as a monomer in RNA synthesis and has significant applications in scientific research and industry.

Mechanism of Action

Target of Action

Disodium UMP, also known as Uridine 5’-monophosphate disodium salt, is a pyrimidine mononucleotide . It is a major component of ribonucleic acid (RNA) and plays a crucial role in the synthesis of RNA . The primary targets of Disodium UMP are the enzymes involved in the synthesis of RNA .

Mode of Action

Disodium UMP interacts with its targets by providing the necessary uridine for RNA synthesis . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This structure allows it to be incorporated into the growing RNA chain during the process of transcription .

Biochemical Pathways

Disodium UMP is involved in the pyrimidine nucleotide biosynthetic pathway . It is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . In humans, the orotidylate decarboxylase function is carried out by the protein UMP synthase . Once formed, UMP is further converted to UTP (uridine 5’-triphosphate) using kinases .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body

Result of Action

The primary result of Disodium UMP action is the formation of RNA, a crucial molecule involved in various biological functions, including coding, decoding, regulation, and expression of genes . It has been used to study the effect of pyrimidine synthesis inhibitor, 5-azacytidine, on cholesterol and lipid metabolism . It has also been used to study the effect of nucleotides on the growth of specific intestinal bacteria .

Action Environment

The action of Disodium UMP can be influenced by various environmental factors. For example, the presence of other nucleotides and enzymes can affect its conversion to UTP . Additionally, factors such as pH and temperature can impact the stability and efficacy of Disodium UMP . .

Biochemical Analysis

Biochemical Properties

Disodium Uridine 5’-monophosphate plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, it is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Cellular Effects

Disodium Uridine 5’-monophosphate has been found to have significant effects on various types of cells and cellular processes. It has been shown to increase cognitive function in animals . In addition, it has been found to enhance the neurite outgrowth produced by nerve growth factor (NGF) in rat PC12 cells .

Molecular Mechanism

The molecular mechanism of Disodium Uridine 5’-monophosphate involves its role as a major component of ribonucleic acid . It is found in dietary supplements as well as natural RNA rich foods and has been shown to increase cognitive function in animals . The packing arrangements of Disodium Uridine 5’-monophosphate hydrates present typical layered sandwich structures and show that the UMP molecular layers alternate with water molecular layers .

Temporal Effects in Laboratory Settings

The protonation equilibria of Disodium Uridine 5’-monophosphate was determined in binary solvent mixtures of water–methanol containing 0, 10, 15, 20, 25, 30, 35, 40, 45, and 50 % (v/v) methanol, using a combination of spectrophotometric and potentiometric methods at 25 °C and constant ionic strength .

Dosage Effects in Animal Models

For instance, gerbils fed a combination of Disodium Uridine 5’-monophosphate, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements .

Metabolic Pathways

Disodium Uridine 5’-monophosphate is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Transport and Distribution

Plasma Disodium Uridine 5’-monophosphate enters cells through nucleoside transporter . In addition to nucleic acid synthesis, Disodium Uridine 5’-monophosphate is critical to glycogen synthesis through the formation of uridine diphosphate glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5’-uridylic acid, disodium salt involves several steps:

  • Mixing cytidine monophosphate (CMP) or its sodium salt with sodium nitrite and deionized water.
  • Adding acid and/or acid anhydride dropwise and allowing the reaction to proceed for 0-6 hours to obtain reaction solution 1.
  • Adjusting the pH of reaction solution 1 to 6.4-7.2 to obtain reaction solution 2.
  • Mixing reaction solution 2 with 95% ethanol, crystallizing, and filtering to obtain a crude product.
  • Mixing the crude product with water and adjusting the pH to 7.0-8.5 to obtain reaction solution 3.
  • Recrystallizing and filtering reaction solution 3 with an organic solvent to obtain the final product .

Industrial Production Methods: Industrial production of 5’-uridylic acid, disodium salt follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: 5’-Uridylic acid, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
  • Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
  • Phosphorylation reagents: Such as ATP and specific kinases.

Major Products Formed:

  • Uridine diphosphate (UDP)
  • Uridine triphosphate (UTP)
  • Deoxyuridine monophosphate (dUMP)

Scientific Research Applications

5’-Uridylic acid, disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Cytidine monophosphate (CMP)
  • Adenosine monophosphate (AMP)
  • Guanosine monophosphate (GMP)

Comparison:

Properties

CAS No.

3387-36-8

Molecular Formula

C9H13N2Na2O9P

Molecular Weight

370.16 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1

InChI Key

RSSRHKDOIOBLBS-WFIJOQBCSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na].[Na]

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na].[Na]

7545-48-4
3387-36-8

Synonyms

5’-UMP Disodium Salt;  Disodium 5’-UMP;  Disodium 5’-Uridylate;  Disodium UMP;  Disodium Uridine 5’-Monophosphate;  Disodium Uridine 5’-Phosphate;  NSC 20257;  Uridine 5’-(Dihydrogen Phosphate) Disodium Salt;  Uridylic Acid Disodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Uridine 5'-monophosphate disodium salt?

A1: this compound, also known as 5'-Uridylic acid, disodium salt, is a nucleotide naturally found in living organisms. While its exact molecular weight may vary depending on the hydration state, it's typically around 368 g/mol.

Q2: What is the solubility of this compound?

A2: The solubility of this compound is temperature-dependent and decreases with increasing ethanol concentration in a solution. [] Research has investigated its solubility in deionized water and ethanol-aqueous mixtures at various temperatures, utilizing a dual-circuit laser detector for measurement. []

Q3: Has the metastable zone of this compound been studied?

A3: Yes, the metastable zone width of this compound in ethanol-aqueous mixtures has been researched. [] Factors influencing this width, such as agitation rate, pH value, and Na+ concentration, were also investigated. []

Q4: How is this compound used in pharmaceutical development?

A4: this compound is incorporated into pharmaceutical formulations, notably in a combined medicine for polyneuropathy treatment. [] This formulation, encapsulated for oral administration, also includes cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate. [] Researchers have investigated the stability and compatibility of the active components within this combined medicine. []

Q5: What challenges are associated with formulating a combined medicine containing this compound?

A5: Developing a combined medication containing this compound, cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate presents challenges. [] These include achieving suitable bulk density using direct mixing, necessitating alternative methods like wet granulation. [] Additionally, incorporating thioctic acid into the mixture during fluidized bed granulation proves difficult. []

Q6: How does this compound impact dopamine release in aged rats?

A6: Studies in aged rats suggest that dietary supplementation with this compound can enhance potassium-evoked dopamine release and promote neurite outgrowth. [] This finding highlights a potential neuroprotective role of this compound.

Q7: What is the role of this compound in milk formula?

A7: this compound is a component of a specialized milk formula designed to support infant health. [] This formula, aiming to provide complete nutrition and improve immunity, incorporates this compound alongside other nucleotides in a specific ratio. []

Q8: How is this compound used in tissue engineering?

A8: this compound acts as a cross-linking agent in the development of thermosensitive chitosan hydrogels for potential tissue engineering applications. [] Researchers have investigated its impact on the sol-gel transition of chitosan lactate and chitosan chloride solutions using rheological measurements and nuclear magnetic resonance. []

Q9: Has the impact of this compound on chitosan hydrogels been studied?

A9: Yes, this compound plays a significant role in creating a new generation of chitosan hydrogels intended for nerve cell culture scaffolds. [, ] These hydrogels, formed using chitosan lactate and chitosan chloride, exhibit temperature-responsive gelling properties. [, ] Various techniques, including scanning electron microscopy, Fourier transform infrared spectroscopy, and differential scanning calorimetry, have been employed to characterize these hydrogels. [, ]

Q10: How is this compound quantified in biological samples?

A10: A high-performance liquid chromatography (HPLC) method has been developed to determine erythrocyte pyrimidine 5'-nucleotidase (P5N) activity in human blood, with this compound serving as the substrate. [] This method simplifies the process by eliminating the need for erythrocyte lysate dialysis before the assay. []

Q11: What is the impact of this compound supplementation on Litopenaeus vannamei?

A11: Research on juvenile Litopenaeus vannamei (Pacific white shrimp) demonstrates the beneficial effects of dietary this compound supplementation. [] The study revealed improvements in hepatopancreas function, intestinal morphology, and antioxidant activity in shrimp receiving the supplement. []

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